molecular formula C11H10O B129395 Spiro[cyclopropane-1,2'-indan]-1'-one CAS No. 22228-23-5

Spiro[cyclopropane-1,2'-indan]-1'-one

Cat. No.: B129395
CAS No.: 22228-23-5
M. Wt: 158.2 g/mol
InChI Key: GKZPWJCAKGHVSS-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,2'-indan]-1'-one, also known as this compound, is a useful research compound. Its molecular formula is C11H10O and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fragrance Chemistry and Cyclopropanations

Spiro[cyclopropane-1,2'-indan]-1'-one and its derivatives are of significant interest in the field of fragrance chemistry due to their unique structural properties and potential for creating new fragrances. The development of new cyclopropanation methods has facilitated the production of Δ-compounds, which serve as precursors or direct ingredients in fragrances with superior olfactory impacts. Givaudan, a leading company in the flavor and fragrance industry, has successfully introduced high-impact Δ-fragrance ingredients such as Javanol®, Serenolide®, Toscanol®, and Pashminol® through efficient cyclopropanation processes. These advancements not only enhance the range of available fragrances but also contribute to reducing production costs and environmental impact (Schröder, 2014).

Advances in Photochromic Compounds

This compound belongs to a class of compounds that includes spiropyrans and spirooxazines, which exhibit photochromic behavior. These compounds can undergo reversible transformations in response to different stimuli, such as light, temperature, and chemical environment, changing their structural forms and color. This property has led to the development of multifunctional materials based on these photochromic compounds for various applications, including sensing, probing, and optical elements. The versatility and reversible physicochemical property changes of these compounds under different stimuli provide significant advantages over other photochromic materials, leading to innovative applications in various fields (Xia, Xie, & Zou, 2017).

Drug Discovery and Spirocyclic Scaffolds

Spirocyclic scaffolds, such as this compound, are recognized for their ability to fine-tune the conformational and physicochemical properties of molecules, making them valuable tools in drug design. Recent research has focused on the application of spirocyclic compounds in treating various diseases, including neurological disorders, infectious diseases, metabolic diseases, and cancer. The unique structure of spirocyclic compounds allows for the development of therapeutics with enhanced activity and selectivity, offering new avenues for drug discovery and development. Despite challenges in synthesis and complexity, advances in high-throughput synthesis and computational techniques are facilitating the optimization and exploration of spirocyclic chemistry in medicinal chemistry (Batista, Pinto, & Silva, 2022).

Antioxidant Activities of Spiro Compounds

Spiro compounds, including this compound derivatives, have demonstrated significant antioxidant activities, which are crucial for developing drugs targeting diseases associated with oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. Research into the antioxidant activities of spiro compounds has revealed that molecules with at least one oxygen atom, particularly phenolic compounds, exhibit strong antioxidant properties. This has opened up new possibilities for the discovery of drugs with potential antioxidant activities, highlighting the importance of spiro compounds in medicinal chemistry and drug development (Acosta-Quiroga et al., 2021).

Future Directions

The future directions for “Spiro[cyclopropane-1,2’-indan]-1’-one” could involve further exploration of its potential applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

Properties

IUPAC Name

spiro[3H-indene-2,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZPWJCAKGHVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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